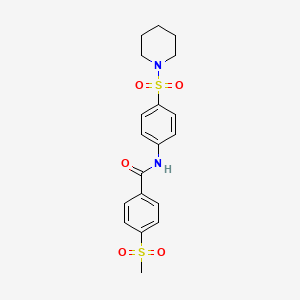
4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide is not fully understood. However, it has been suggested that it may act as an inhibitor of various enzymes by binding to their active sites and preventing their catalytic activity.
Biochemical and Physiological Effects:
4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2, an enzyme involved in the synthesis of prostaglandins. Additionally, 4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide has been shown to possess antioxidant properties and protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide in lab experiments is its ability to inhibit various enzymes involved in disease pathways. Additionally, it has been found to possess low toxicity and high bioavailability. However, one of the limitations of using 4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Finally, the development of more efficient synthesis methods for 4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide may facilitate its use in future research studies.
Métodos De Síntesis
The synthesis of 4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine followed by the reaction of the resulting compound with 4-methylsulfonylphenylamine. The final step involves the reaction of the resulting compound with benzoyl chloride to obtain 4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. Additionally, 4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide has been shown to possess antitumor, anti-inflammatory, and analgesic properties.
Propiedades
IUPAC Name |
4-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-27(23,24)17-9-5-15(6-10-17)19(22)20-16-7-11-18(12-8-16)28(25,26)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCDOPACTHXQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
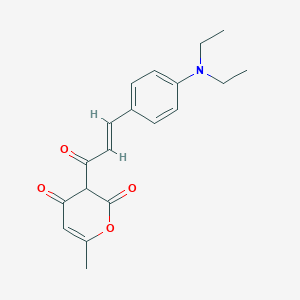


![4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7452106.png)
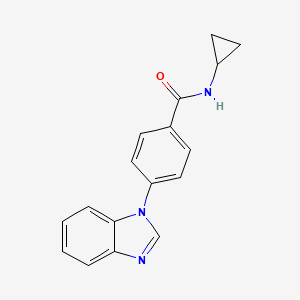


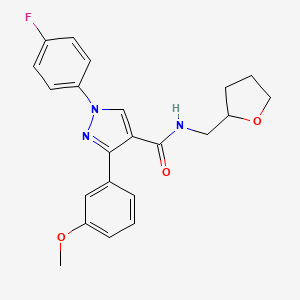
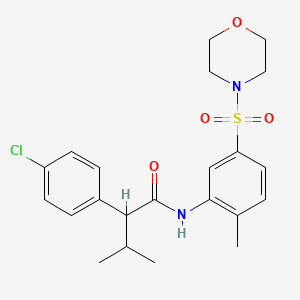
![N-tert-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7452152.png)
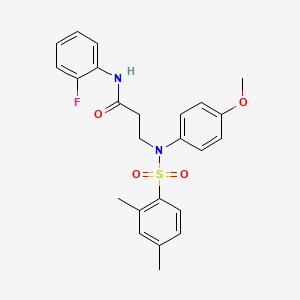
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)